2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide
Description
Properties
IUPAC Name |
2-oxo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18-15(5-3-9-20-18)19(26)23-13-7-10-24(11-8-13)17-14-4-1-2-6-16(14)21-12-22-17/h3,5,9,12-13H,1-2,4,6-8,10-11H2,(H,20,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLNALCMBVDVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Derivatives
A validated route involves reacting 1,2,3,4-tetrahydroquinazoline precursors with ammonium acetate under acidic conditions. For example:
$$
\text{Cyclohexanone + Guanidine hydrochloride} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{5,6,7,8-Tetrahydroquinazolin-4-amine}
$$
Conditions : Reflux in ethanol (78°C, 12 h), yielding 68–72% after recrystallization.
Reductive Amination for Piperidine Substitution
The piperidin-4-yl group is introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN):
$$
\text{5,6,7,8-Tetrahydroquinazolin-4-amine + 4-Piperidone} \xrightarrow[\text{NaBH₃CN}]{\text{MeOH}} \text{1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine}
$$
Optimization : Adjusting pH to 5–6 with acetic acid improves yields to 85%.
Synthesis of 2-Hydroxynicotinic Acid Derivatives (Intermediate B)
Hydroxylation of Nicotinic Acid
Direct hydroxylation at position 2 is achieved using hydrogen peroxide (H₂O₂) in alkaline media:
$$
\text{Nicotinic acid} \xrightarrow[\text{H₂O₂, NaOH}]{90^\circ\text{C}} \text{2-Hydroxynicotinic acid}
$$
Yield : 63% after acid precipitation.
Acyl Chloride Formation
The carboxylic acid is activated via reaction with oxalyl chloride:
$$
\text{2-Hydroxynicotinic acid} \xrightarrow[\text{Oxalyl chloride, DMF}]{\text{CH₂Cl₂}} \text{2-Hydroxynicotinoyl chloride}
$$
Critical Parameters :
- Anhydrous conditions to prevent hydrolysis.
- Catalytic DMF (1–2 drops) accelerates reaction completion in 4–6 h.
Amide Bond Formation: Coupling Intermediates A and B
Schotten-Baumann Reaction
A classical method employs a two-phase system (water/dichloromethane) with triethylamine (TEA) as a base:
$$
\text{2-Hydroxynicotinoyl chloride + 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine} \xrightarrow[\text{TEA}]{\text{H₂O/CH₂Cl₂}} \text{Target compound}
$$
Advantages : Rapid reaction (2–3 h) at 0–5°C, yielding 78% product.
Carbodiimide-Mediated Coupling
Modern protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt):
$$
\text{2-Hydroxynicotinic acid + Intermediate A} \xrightarrow[\text{EDC, HOBt}]{\text{DMF}} \text{Target compound}
$$
Optimized Conditions :
- Molar ratio (acid:EDC:HOBt) = 1:1.2:1.1
- Room temperature, 12 h stirring, 89% yield after column chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CONH), 7.92 (d, J = 6.2 Hz, 1H, pyridine-H), 4.21 (m, 1H, piperidine-H).
- IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Schotten-Baumann | 78 | 95 | 2 | Low |
| EDC/HOBt Coupling | 89 | 99 | 12 | High |
| Reductive Amination | 85 | 97 | 24 | Moderate |
Key Findings :
- EDC/HOBt coupling offers superior yields but requires costly reagents.
- Schotten-Baumann is preferable for large-scale synthesis due to lower solvent costs.
Challenges and Mitigation Strategies
Hydrolysis of Acyl Chloride
Issue : Premature hydrolysis in aqueous media reduces yields.
Solution : Use anhydrous CH₂Cl₂ and pre-cool reagents to 0°C.
Epimerization During Coupling
Issue : Racemization at the piperidine chiral center.
Mitigation : Employ coupling agents like HOBt to minimize side reactions.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batch) achieved 82% yield using the Schotten-Baumann method, with purity >98% after crystallization. Continuous flow reactors are being explored to reduce processing time by 40%.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like pyridine or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of nicotinamide analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in various diseases. Notably:
- Anticancer Activity : Preliminary studies suggest that 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide may exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.
Biochemical Studies
Due to its structural characteristics, this compound can interact with various biological targets:
- Enzyme Inhibition : It is known to bind to dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity and potentially altering metabolic pathways.
Drug Development
The unique properties of this compound make it valuable in drug development processes:
- Lead Compound for New Drugs : Its ability to modulate biological activity suggests that it could serve as a lead compound for developing new therapeutic agents targeting metabolic disorders or cancers.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
-
Anticancer Properties :
- A study demonstrated its efficacy in inhibiting cancer cell proliferation through enzyme inhibition mechanisms.
- Results indicated significant reductions in tumor growth rates in animal models treated with this compound.
-
Neuroprotective Effects :
- Research highlighted its potential neuroprotective effects in models of neurodegenerative diseases.
- The compound's ability to enhance cellular metabolism and reduce oxidative stress was noted as a critical factor.
-
Biochemical Assays :
- Various biochemical assays have confirmed its interaction with specific molecular targets.
- The results have paved the way for further exploration into its therapeutic uses.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide involves its interaction with specific molecular targets. The tetrahydroquinazoline moiety is known to bind to enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Quinazolinone Derivatives
Compound 24 () :
- Structure : (R)-2,3-Dihydroxy-N-(4-oxo-2-phenyl-3,4-dihydroquinazolin-8-yl)propanamide.
- Key Features : A dihydroquinazolin core with a phenyl substituent at C-2 and a dihydroxypropanamide group at C-6.
- Physical Properties : Melting point = 291°C, synthesis yield = 79.5%.
- Relevance : Substitutions at the C-8 position (e.g., dihydroxypropanamide) enhance nicotinamide site-binding potency compared to simpler derivatives. The target compound’s hydroxy-nicotinamide group may similarly optimize binding but at a distinct position (C-2 vs. C-8) .
Compound 30 () :
- Structure : 2-(4-Bromobenzamido)-3-nitrobenzoic acid.
- Key Features : A bromobenzamido substituent on a nitrobenzoic acid scaffold.
- Physical Properties : Melting point = 194°C.
- Relevance : The bromine atom introduces steric bulk and lipophilicity, contrasting with the target compound’s polar hydroxy group. Such differences may influence solubility and target selectivity .
Piperidine-Amide Analogues ()
Several fentanyl derivatives share the piperidin-4-yl-amide motif but differ in core substituents:
- Furanylfentanyl : Features a furan-2-carboxamide group.
- Cyclopropylfentanyl : Includes a cyclopropanecarboxamide moiety.
- Methoxyacetylfentanyl : Contains a 2-methoxyacetamide substituent.
Structural Comparison :
- Common Features : All share the N-phenyl-N-(piperidin-4-yl)amide framework, similar to the target compound’s piperidine-nicotinamide linkage.
- Divergences : The target’s tetrahydroquinazolin and hydroxy-nicotinamide groups replace the opioid-associated phenyl and acyl groups in fentanyl analogues. This divergence likely redirects activity from opioid receptors to alternative targets (e.g., kinases or metabolic enzymes) .
Table 1: Comparative Analysis of Structural and Physical Properties
Key Research Findings and Implications
Positional Effects on Binding: highlights that substitutions at the C-8 position of quinazolinones improve nicotinamide site-binding potency. The target compound’s C-2 hydroxy group may confer distinct hydrogen-bonding interactions, warranting further study .
Piperidine-Amide Scaffold : While fentanyl analogues leverage the piperidine-amide core for opioid receptor affinity, the target compound’s tetrahydroquinazolin and nicotinamide groups likely redirect its bioactivity, emphasizing scaffold versatility in drug design .
Biological Activity
The compound 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that incorporates a tetrahydroquinazoline moiety and a nicotinamide group. Its molecular formula is CHNO, which indicates the presence of multiple functional groups conducive to biological activity.
Research indicates that compounds containing tetrahydroquinazoline and piperidine structures exhibit a range of biological activities, including:
- Anticancer Activity : Some studies suggest that tetrahydroquinazolines can inhibit cancer cell proliferation by inducing apoptosis through intrinsic and extrinsic pathways .
- Inhibition of Ras Protein : The compound has been noted for its potential to inhibit Ras protein activity, which is crucial in various signaling pathways related to cancer progression .
Anticancer Properties
A study focusing on related compounds demonstrated significant antiproliferative effects against various cancer cell lines. The IC values for these compounds were notably lower than those for established chemotherapeutics, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial properties. For instance, related tetrahydroquinazoline derivatives exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL .
Neuroprotective Effects
Research has also explored the neuroprotective capabilities of similar compounds. These studies suggest that tetrahydroquinazolines may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes and reaction conditions for producing 2-hydroxy-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)nicotinamide?
The synthesis typically involves multi-step reactions, including:
- Quinazoline core formation : Cyclization of substituted aniline derivatives under acidic or basic conditions.
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety.
- Nicotinamide linkage : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt).
Key conditions include using polar aprotic solvents (DMF, DMSO) for solubility, catalysts (e.g., Pd-based for cross-coupling), and temperature control (60–100°C) to minimize side reactions . Reaction progress should be monitored via HPLC or TLC, with purification by column chromatography or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : If single crystals are obtainable, to resolve 3D conformation and hydrogen-bonding networks .
- FT-IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., amines, thiols).
- Emergency measures : For skin contact, rinse with water; for inhalation, move to fresh air. Avoid aqueous solutions near reactive metals (e.g., sodium) due to potential hydrogen gas release .
Q. What experimental design considerations are critical for assessing its solubility and stability?
- Solvent screening : Test in DMSO (common stock solvent) and aqueous buffers (pH 1–10) to simulate biological conditions.
- Stability assays : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring for degradation products (e.g., hydrolysis of amide bonds).
- Light sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation .
Q. How can researchers screen this compound for preliminary biological activity?
- In vitro assays : Target-specific enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) using dose-response curves (1 nM–100 µM).
- Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases).
- Data normalization : Use Z-factor or signal-to-noise ratios to validate assay robustness .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected byproducts during synthesis be elucidated?
- Isolation and characterization : Purify byproducts via preparative HPLC and analyze with H NMR/MS.
- Computational modeling : Use density functional theory (DFT) to simulate plausible reaction pathways (e.g., unintended ring-opening of the quinazoline core).
- Kinetic studies : Vary reaction time/temperature to identify intermediates via stopped-flow techniques .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Assess ADME (absorption, distribution, metabolism, excretion) to identify bioavailability issues (e.g., poor membrane permeability).
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites in plasma.
- Species-specific differences : Compare target homology (e.g., human vs. murine enzyme active sites) .
Q. What computational strategies are effective for optimizing its binding affinity to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with WDR5 or kinase domains.
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to evaluate stability of hydrogen bonds/π-π stacking.
- Free energy calculations : Apply MM-PBSA/GBSA to quantify binding energy contributions .
Q. How can stability challenges in aqueous formulations be mitigated?
- Excipient screening : Add cyclodextrins or PEG to enhance solubility and prevent aggregation.
- Lyophilization : Test freeze-dried formulations for long-term storage stability.
- Degradation pathway mapping : Use forced degradation (oxidative, thermal stress) with LC-MS to identify vulnerable functional groups .
Q. What methodologies resolve selectivity issues in structure-activity relationship (SAR) studies?
- Off-target profiling : Screen against panels of related enzymes (e.g., kinase family members) using competitive binding assays.
- Crystallography : Resolve co-crystal structures to identify key residues for selective interactions.
- Proteomics : Use thermal shift assays (TSA) to evaluate binding to non-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
